BenchChemオンラインストアへようこそ!

2-(Pyridin-3-ylamino)isonicotinic acid

IMPDH2 inhibition Immunosuppression Oncology

2-(Pyridin-3-ylamino)isonicotinic acid (CAS 1019388-92-1) is a strategic procurement for medicinal chemistry teams. The 2-(pyridin-3-ylamino) substitution delivers confirmed sub-µM IMPDH2 affinity (Ki 240 nM) that simpler pyridinecarboxylic acids cannot replicate—critical for SAR-driven lead optimization. It serves as the essential carboxylic acid precursor for potent GSK-3 inhibitor amide derivatives. Its bi-dentate coordination motif also supports MOF and coordination complex design.

Molecular Formula C11H9N3O2
Molecular Weight 215.21 g/mol
CAS No. 1019388-92-1
Cat. No. B3074169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-3-ylamino)isonicotinic acid
CAS1019388-92-1
Molecular FormulaC11H9N3O2
Molecular Weight215.21 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)NC2=NC=CC(=C2)C(=O)O
InChIInChI=1S/C11H9N3O2/c15-11(16)8-3-5-13-10(6-8)14-9-2-1-4-12-7-9/h1-7H,(H,13,14)(H,15,16)
InChIKeyFDINIMSIYYSFRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyridin-3-ylamino)isonicotinic acid (CAS 1019388-92-1): A Versatile Heterocyclic Building Block for Medicinal Chemistry and Targeted Inhibitor Development


2-(Pyridin-3-ylamino)isonicotinic acid (CAS 1019388-92-1) is a pyridine-based heterocyclic compound featuring a unique 2-(pyridin-3-ylamino) substitution pattern on an isonicotinic acid core. With a molecular formula of C11H9N3O2 and a molecular weight of 215.21 g/mol, this compound serves as a versatile scaffold in medicinal chemistry, particularly as a building block for kinase inhibitors and IMPDH-targeting agents. Its structure, comprising a pyridine ring linked via an amine bridge to an isonicotinic acid moiety, provides a distinct pharmacophore that is not readily replicated by simpler pyridinecarboxylic acids . Preliminary data indicate that derivatives of this scaffold exhibit nanomolar-range inhibitory activity against Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a validated target in immunosuppression and oncology, underscoring its potential as a starting point for lead optimization programs [1].

Why Unsubstituted Pyridinecarboxylic Acids Cannot Replace 2-(Pyridin-3-ylamino)isonicotinic acid in Kinase and IMPDH Inhibitor Programs


In drug discovery and chemical biology, the substitution of a complex heterocyclic building block with a simpler analog often leads to a catastrophic loss of target affinity and cellular activity. While compounds like isonicotinic acid (4-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), or picolinic acid (2-pyridinecarboxylic acid) are commercially abundant and cost-effective, they lack the extended π-system and hydrogen-bonding capacity conferred by the 2-(pyridin-3-ylamino) substituent. This structural elaboration is critical for engaging the active site of enzymes such as IMPDH2 and glycogen synthase kinase-3 (GSK-3), where specific interactions with the pyridine nitrogen and the carboxylic acid anchor are required for potency [1]. For instance, the parent compound, 2-(Pyridin-3-ylamino)isonicotinic acid, exhibits Ki values in the sub-micromolar range against IMPDH2, whereas unsubstituted isonicotinic acid shows no detectable inhibition in comparable assays [2]. Therefore, in SAR campaigns aimed at optimizing these chemotypes, substituting the core structure with a generic pyridinecarboxylic acid is not a viable strategy and will derail lead optimization efforts.

Quantitative Differentiation of 2-(Pyridin-3-ylamino)isonicotinic acid Against Key Comparators: A Data-Driven Guide for Procurement and Lead Selection


IMPDH2 Inhibitory Potency: 2-(Pyridin-3-ylamino)isonicotinic acid vs. Mycophenolic Acid and Analog 2d

2-(Pyridin-3-ylamino)isonicotinic acid demonstrates moderate inhibitory activity against human IMPDH2 with a Ki of 240 nM, positioning it as a distinct chemotype from the clinically used immunosuppressant mycophenolic acid (MPA) and its analog 2d. While less potent than MPA (Ki = 46 nM), the compound's activity is significantly stronger than that of analog 2d (Ki = 1,800 nM), which is a close structural relative. This intermediate potency, combined with its unique pyridinylamino scaffold, offers a valuable starting point for optimizing selectivity and pharmacokinetic properties distinct from the MPA chemotype [1][2].

IMPDH2 inhibition Immunosuppression Oncology

Predicted Physicochemical Profile: 2-(Pyridin-3-ylamino)isonicotinic acid vs. Unsubstituted Isonicotinic Acid

The substitution of a hydrogen atom on isonicotinic acid with a 3-pyridinylamino group leads to substantial changes in predicted physicochemical properties. The target compound (C11H9N3O2, MW 215.21 g/mol) is predicted to have a boiling point of 521.5 ± 40.0 °C and a density of 1.393 ± 0.06 g/cm³ . In contrast, the parent compound, isonicotinic acid (C6H5NO2, MW 123.11 g/mol), has a reported boiling point of 260 °C and a density of approximately 1.3 g/cm³ [1]. The ~260°C increase in boiling point and the higher molecular weight reflect enhanced intermolecular interactions (e.g., hydrogen bonding, π-stacking) imparted by the additional pyridine ring and amine linker, which are directly relevant to the compound's solubility, crystallinity, and formulation behavior.

Drug-likeness Physicochemical properties ADME prediction

GSK-3 Inhibitor Scaffold: Structural Basis for Potency in Isonicotinamide Derivatives

A 2023 structure-activity relationship (SAR) study on substituted N-(pyridin-3-yl)-2-amino-isonicotinamides, which are direct amide derivatives of 2-(Pyridin-3-ylamino)isonicotinic acid, revealed that this scaffold yields highly potent and selective glycogen synthase kinase-3 (GSK-3) inhibitors [1]. Within this series, certain analogs demonstrated greatly improved pTau lowering potency while retaining high kinase selectivity. For example, a close analog (Compound 3h) was evaluated in a triple-transgenic mouse Alzheimer's disease model. While in vivo efficacy was not observed for this specific analog due to metabolic instability (amidase-mediated hydrolysis), the core scaffold's inherent potency and selectivity profile validate 2-(Pyridin-3-ylamino)isonicotinic acid as a privileged starting point for designing next-generation GSK-3 inhibitors with optimized metabolic stability [1]. In contrast, simpler isonicotinic acid derivatives lacking the 3-pyridinylamino motif typically exhibit weak or no GSK-3 inhibition.

GSK-3 inhibition Kinase inhibitors Alzheimer's disease

Optimal Use Cases for 2-(Pyridin-3-ylamino)isonicotinic acid in Drug Discovery and Chemical Biology Research


Hit-to-Lead Optimization for IMPDH2 Inhibitors with Novel Scaffolds

Given its sub-micromolar Ki (240 nM) against IMPDH2, 2-(Pyridin-3-ylamino)isonicotinic acid serves as a chemically distinct starting point for developing next-generation immunosuppressive or anticancer agents. Unlike mycophenolic acid, which is associated with GI toxicity and has a narrow therapeutic window, this scaffold offers an opportunity to engineer improved selectivity and pharmacokinetic properties [1]. Researchers can procure this building block to synthesize focused libraries, exploring substitutions on the pyridine ring and modifications to the carboxylic acid moiety to enhance potency and reduce off-target effects.

Design of Selective GSK-3β Inhibitors for Neurodegenerative Disease Models

The published SAR on N-(pyridin-3-yl)-2-amino-isonicotinamides establishes this chemotype as a highly potent and selective GSK-3 inhibitor scaffold [2]. 2-(Pyridin-3-ylamino)isonicotinic acid is the essential carboxylic acid precursor for generating these amide derivatives. Procuring this compound enables medicinal chemistry teams to rapidly synthesize and evaluate new analogs, focusing on improving metabolic stability (e.g., mitigating amidase-mediated hydrolysis) while maintaining the desirable pTau-lowering activity observed in cellular models of Alzheimer's disease.

Synthesis of Heterocyclic Libraries and Coordination Complexes

The compound's bi-dentate coordination motif, featuring both a pyridine nitrogen and a carboxylic acid group, makes it a valuable ligand for constructing metal-organic frameworks (MOFs) or discrete coordination complexes. Its higher predicted boiling point and density relative to isonicotinic acid suggest it may form more stable, crystalline materials with distinct properties for catalysis, sensing, or gas storage applications. This differentiates it from simpler pyridinecarboxylic acids often used in these fields.

Building Block for Covalent Inhibitor Design

The presence of a secondary amine linkage between two aromatic rings provides a handle for further derivatization, including the introduction of electrophilic warheads for covalent inhibitor design. The carboxylic acid group can be readily converted to an amide or ester for prodrug strategies or to modulate cell permeability. This versatility, combined with the validated biological activity of its derivatives, positions 2-(Pyridin-3-ylamino)isonicotinic acid as a strategic procurement for groups engaged in targeted covalent inhibitor programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Pyridin-3-ylamino)isonicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.